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molecular formula C25H27N7O3 B607297 6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one CAS No. 1362819-72-4

6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one

Cat. No. B607297
M. Wt: 473.5 g/mol
InChI Key: CIUKPBWULKEZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586599B2

Procedure details

To a suspension of 360 mg (1.00 mmol) of 2-[3-(5-hydroxy-pyrimidin-2-yl)-benzyl]-6-(1-methyl-1H-pyrazol-4-yl)-2H-pyridazin-3-one in 2 ml THF 394 mg (1.50 mmol) of triphenylphosphine and 242 μl (2.00 mmol) of 4-(2-hydroxyethyl)morpholine are added one after the other. Under ice cooling 294 μl (1.50 mmol) of diisopropylazodicarboxylate are slowly added dropwise. The resulting solution is stirred for 18 hours at room temperature. The reaction mixture is then concentrated in vacuo and the oily residue is dissolved in 2-propanol. The resulting solid of 6-(1-methyl-1H-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2H-pyridazin-3-one resulted after some time is sucked off, washed with 2-propanol and tert-butylmethylether and dried in vacuo.
Name
2-[3-(5-hydroxy-pyrimidin-2-yl)-benzyl]-6-(1-methyl-1H-pyrazol-4-yl)-2H-pyridazin-3-one
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:25]=[CH:26][CH:27]=2)[CH2:11][N:12]2[C:17](=[O:18])[CH:16]=[CH:15][C:14]([C:19]3[CH:20]=[N:21][N:22]([CH3:24])[CH:23]=3)=[N:13]2)=[N:6][CH:7]=1.C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:53][CH2:54][N:55]1[CH2:60][CH2:59][O:58][CH2:57][CH2:56]1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>>[CH3:24][N:22]1[CH:23]=[C:19]([C:14]2[CH:15]=[CH:16][C:17](=[O:18])[N:12]([CH2:11][C:10]3[CH:25]=[CH:26][CH:27]=[C:8]([C:5]4[N:6]=[CH:7][C:2]([O:1][CH2:53][CH2:54][N:55]5[CH2:60][CH2:59][O:58][CH2:57][CH2:56]5)=[CH:3][N:4]=4)[CH:9]=3)[N:13]=2)[CH:20]=[N:21]1

Inputs

Step One
Name
2-[3-(5-hydroxy-pyrimidin-2-yl)-benzyl]-6-(1-methyl-1H-pyrazol-4-yl)-2H-pyridazin-3-one
Quantity
360 mg
Type
reactant
Smiles
OC=1C=NC(=NC1)C=1C=C(CN2N=C(C=CC2=O)C=2C=NN(C2)C)C=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
242 μL
Type
reactant
Smiles
OCCN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added one after the other
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue is dissolved in 2-propanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=CC(N(N1)CC1=CC(=CC=C1)C1=NC=C(C=N1)OCCN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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